BENGHE Methodological & Application

Check Availability & Pricing

Protocol for BUR1 Chromatin
Immunoprecipitation (ChiP) in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BUR1

Cat. No.: B1668064

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chromatin Immunoprecipitation (ChlP) is a powerful and widely used technique to investigate
the interaction of proteins with specific DNA sequences in the context of chromatin within living
cells.[1][2][3] This protocol provides a detailed method for performing ChIP to identify the
genomic binding sites of the BURL1 protein kinase in the budding yeast, Saccharomyces
cerevisiae. The BUR1 complex is a key regulator of transcription elongation, and
understanding its genome-wide localization can provide critical insights into its function in gene

regulation.

This protocol outlines the essential steps from cell culture to the purification of
immunoprecipitated DNA, which can then be analyzed by quantitative PCR (QPCR) or high-
throughput sequencing (ChIP-seq). The provided methodologies are based on established
yeast ChIP protocols and can be adapted for other DNA-binding proteins.[1][4]

Experimental Workflow

The following diagram illustrates the major steps involved in the BUR1 Chromatin
Immunoprecipitation protocol.
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Caption: A flowchart of the Chromatin Immunoprecipitation (ChIP) experimental workflow.
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Detailed Experimental Protocol

This protocol is optimized for a 50 mL yeast cell culture.

Cell Growth and Cross-linking

Culture Yeast Cells: Inoculate 50 mL of YPAD medium with a single colony of the yeast strain
of interest. Grow the culture overnight at 30°C with shaking (180-210 rpm) to a density of
approximately 1x107 cells/mL.

Formaldehyde Cross-linking: Add 1.4 mL of 37% formaldehyde (final concentration of 1%) to
the cell culture. Incubate at room temperature for 15 minutes with gentle shaking. The
fixation time is an experimental variable that may require optimization.

Quench Cross-linking: Add 2.5 mL of 2.5 M glycine to the culture to quench the
formaldehyde. Incubate for 5 minutes at room temperature with gentle shaking.

Harvest Cells: Pellet the cells by centrifugation at 3000 rpm (1620 x g) for 3 minutes at room
temperature.

Wash Cells: Discard the supernatant and wash the cell pellet with 25 mL of ice-cold 1x PBS.
Centrifuge again at 3000 rpm (1620 x g) for 3 minutes.

Il. Cell Lysis and Chromatin Shearing

Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Transfer the cell suspension to a
2 mL screw-cap tube.

Bead Beating: Add an equal volume of acid-washed glass beads. Disrupt the cells by
vortexing vigorously for 30-40 minutes at 4°C.

Chromatin Shearing (Sonication): After cell lysis, collect the crude extract. Shear the
chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions
(power, duration, number of cycles) must be optimized for the specific instrument and cell

type.

lll. Immunoprecipitation
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e Pre-clearing Chromatin: Centrifuge the sonicated chromatin at 13,000 rpm for 10 minutes at
4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube. To
reduce non-specific binding, pre-clear the chromatin by adding 40 L of Protein A/G
magnetic beads and incubating for 1 hour at 4°C with rotation.

e Antibody Incubation: Remove the beads using a magnetic stand. Add the anti-BUR1
antibody to the pre-cleared chromatin. The optimal antibody concentration should be
determined empirically, but a starting point of 1-5 pg per IP is recommended. Incubate
overnight at 4°C with gentle rotation. A mock IP with a non-specific IgG antibody should be
performed in parallel as a negative control.

e Immunocomplex Capture: Add 40 uL of pre-blocked Protein A/G magnetic beads to each
immunoprecipitation reaction. Incubate for 2 hours at 4°C with rotation to capture the
antibody-protein-DNA complexes.

IV. Washing, Elution, and DNA Purification

e Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the
beads sequentially with the following buffers to remove non-specifically bound chromatin:

2x with Low Salt Wash Buffer

o

[¢]

2x with High Salt Wash Buffer

[e]

2x with LiCl Wash Buffer

1x with TE Buffer Perform each wash for 5 minutes at 4°C with rotation.

[e]

o Elution: After the final wash, remove all residual TE buffer. Add 250 pL of Elution Buffer to the
beads. Incubate at 65°C for 15 minutes with vortexing every 2-5 minutes to elute the
immunocomplexes.

» Reverse Cross-linking: Pellet the beads and transfer the supernatant to a new tube. To
reverse the formaldehyde cross-links, add 20 pL of 5 M NaCl and incubate at 65°C for at
least 4-6 hours (or overnight).
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e Protein and RNA Digestion: Add 10 pL of 0.5 M EDTA, 20 pL of 1 M Tris-HCI (pH 6.5), and 1
uL of 20 mg/mL Proteinase K. Incubate for 2 hours at 42°C. Treat with RNase A to remove
RNA.

o DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol
precipitation method or a commercial PCR purification kit. Resuspend the purified DNA pellet
in 50-100 pL of TE buffer or nuclease-free water.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for this protocol.

Table 1: Cell Culture and Cross-linking Parameters

Parameter Value

Culture Volume 50 mL

Target Cell Density 1x107 cells/mL
Formaldehyde Concentration 1% (final)
Cross-linking Time 15 minutes

Glycine Concentration 25M

Quenching Time 5 minutes
Centrifugation Speed 3000 rpm (1620 x @)
Centrifugation Time 3 minutes

Table 2: Immunoprecipitation and Elution Parameters
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Parameter Value
Anti-BUR1 Antibody 1-5 ug

Protein A/G Beads 40 pL

Antibody Incubation Overnight at 4°C
Bead Incubation 2 hours at 4°C
Elution Buffer Volume 250 pL

Reverse Cross-linking 65°C, 4-6 hours
Proteinase K Digestion 2 hours at 42°C

Buffers and Reagents

YPAD Medium: Standard yeast growth medium.
1x PBS: Phosphate-Buffered Saline.

Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors.

Low Salt Wash Buffer: 20 mM Tris-HCI pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100,
0.1% SDS.

High Salt Wash Buffer: 20 mM Tris-HCI pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100,
0.1% SDS.

LiCl Wash Buffer: 10 mM Tris-HCI pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% sodium
deoxycholate.

TE Buffer: 10 mM Tris-HCI pH 8.0, 1 mM EDTA.
Elution Buffer: 50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS.

Proteinase K: 20 mg/mL solution.
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e RNase A: 10 mg/mL solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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